

Fgfr4-IN-5: A Technical Guide for Researchers

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For Immediate Release

This whitepaper provides a comprehensive technical overview of **Fgfr4-IN-5**, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and therapeutic potential of this compound, particularly in the context of hepatocellular carcinoma (HCC).

Chemical Properties and IUPAC Name

Fgfr4-IN-5 is a small molecule inhibitor characterized by the following properties:



Property	Value
IUPAC Name	N-[(3R)-1-[6-[2,6-dichloro-3,5-dimethoxy-phenyl]-8-methyl-7-oxo-pyrrolo[2,3-d]pyrimidin-2-yl]pyrrolidin-3-yl]prop-2-enamide
Molecular Formula	C23H23Cl2N5O5
Molecular Weight	520.37 g/mol
SMILES	CN1C2=NC(N[C@@H]3COC[C@@H]3NC(C= C)=O)=NC=C2C=C(C4=C(Cl)C(OC)=CC(OC)= C4Cl)C1=O
CAS Number	1628793-01-0
Appearance	White to off-white solid
Solubility	Soluble in DMSO

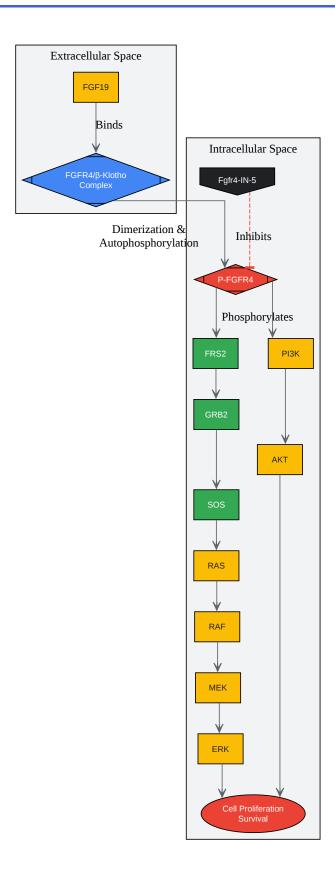
Mechanism of Action

Fgfr4-IN-5 is a selective and covalent inhibitor of FGFR4. It exerts its therapeutic effect by irreversibly binding to a specific cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain. This covalent modification blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.

The primary signaling cascade inhibited by **Fgfr4-IN-5** is the FGFR4 pathway, which, upon activation by its ligand FGF19, triggers downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt signaling cascades.[1] By blocking these pathways, **Fgfr4-IN-5** effectively suppresses tumor growth and induces apoptosis in FGFR4-driven cancers.

Below is a diagram illustrating the FGFR4 signaling pathway and the point of intervention by **Fgfr4-IN-5**.





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FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-5.



Quantitative Data

The following tables summarize the key quantitative data for **Fgfr4-IN-5**, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

Target	IC50 (nM)
FGFR4	6.5[2][3]
FGFR1	>1000
FGFR2	>1000
FGFR3	>1000

Table 2: In Vivo Pharmacokinetics in Preclinical Models[2][3]

Species	Dose (mg/kg, oral)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Oral Bioavailabil ity (%)
Mouse	10	423	2	1890	20
Rat	10	588	4	3450	12
Cynomolgus Monkey	10	2820	6	25600	27

Table 3: In Vivo Efficacy in a Hep3B Orthotopic Xenograft Model[2][3]

Treatment Group	Dose	Dosing Schedule	Tumor Growth Inhibition (%ΔT/ ΔC)
Vehicle Control	-	-	-
Fgfr4-IN-5	100 mg/kg	Twice daily	Strong antitumor activity



Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay (Omnia® Kinase Assay)

- Reagents and Materials: Recombinant human FGFR kinases, ATP, appropriate peptide substrate (e.g., Sov-2), and Omnia® Kinase Assay reagents (Invitrogen).
- Procedure: a. Prepare a serial dilution of **Fgfr4-IN-5** in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and the diluted inhibitor. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for the recommended time. e. Stop the reaction and measure the fluorescence intensity using a microplate reader. f. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of pFGFR4 Inhibition in Cells

- Cell Culture: Culture FGFR4-dependent cancer cell lines (e.g., HuH-7, Hep3B) in appropriate media.
- Treatment: Treat cells with varying concentrations of **Fgfr4-IN-5** for a specified duration.
- Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate
 the membrane with primary antibodies against pFGFR4 (Tyr642) and total FGFR4 overnight
 at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies. d.
 Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 e. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

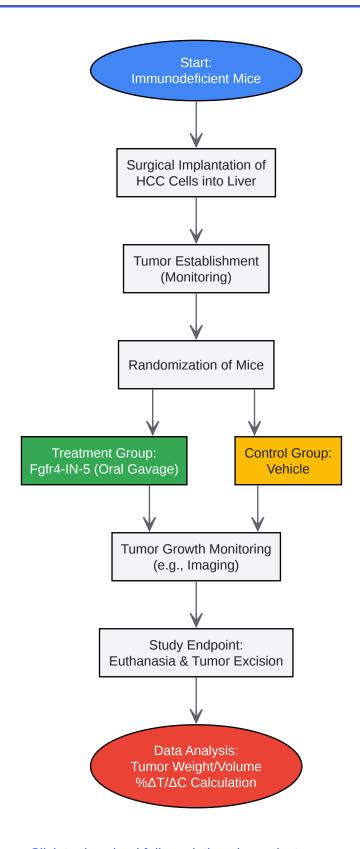


In Vivo Antitumor Efficacy in an Orthotopic Hepatocellular Carcinoma (HCC) Xenograft Model

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
- Tumor Cell Implantation: Surgically implant human HCC cells (e.g., Hep3B) into the liver of the mice.
- Treatment: a. Once tumors are established, randomize the mice into treatment and control groups. b. Administer **Fgfr4-IN-5** orally (e.g., by gavage) at the desired dose and schedule. c. The control group receives the vehicle solution.
- Tumor Monitoring: Monitor tumor growth over time using a suitable imaging modality (e.g., bioluminescence imaging or ultrasound).
- Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Calculate the tumor growth inhibition ($\%\Delta T/\Delta C$).
- Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Below is a workflow diagram for the in vivo efficacy study.





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Workflow for In Vivo Antitumor Efficacy Study.



Conclusion

Fgfr4-IN-5 is a highly potent and selective covalent inhibitor of FGFR4 with demonstrated in vitro and in vivo antitumor activity in models of hepatocellular carcinoma. Its favorable pharmacokinetic profile and significant efficacy in preclinical models make it a promising candidate for further development as a targeted therapy for FGFR4-driven cancers. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of **Fgfr4-IN-5**.

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